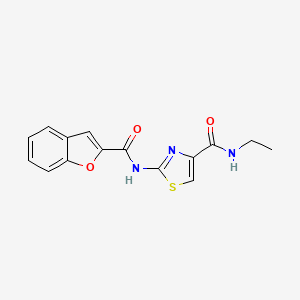

2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide

Description

2-(Benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with a benzofuran-2-carboxamido group at the 2-position and an ethylcarboxamide moiety at the 4-position. This dual-carboxamide architecture confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets like enzymes or receptors. While its exact therapeutic applications remain under investigation, its structural motifs—benzofuran and thiazole—are widely recognized in medicinal chemistry for their roles in antimicrobial, anticancer, and anti-inflammatory agents.

Properties

IUPAC Name |

2-(1-benzofuran-2-carbonylamino)-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-2-16-13(19)10-8-22-15(17-10)18-14(20)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMJGNKJZNBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Benzofuran-2-carboxamide: This step involves the reaction of benzofuran with a suitable carboxylating agent to form benzofuran-2-carboxamide.

Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving an appropriate thioamide and a halogenated precursor.

Amidation: The final step involves the amidation of the benzofuran-2-carboxamide with the thiazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

C–H Arylation

C–H arylation is a significant reaction that allows for the introduction of aryl groups into the benzofuran scaffold. This reaction typically employs palladium (Pd) catalysis to facilitate the transformation:

-

Catalyst : Palladium acetate (Pd(OAc)₂)

-

Reaction conditions : Varying temperatures and solvent systems, often dichloromethane (DCM) or acetonitrile (MeCN).

The efficiency of this reaction can be influenced by various parameters, such as the nature of the aryl halide and the reaction time. For instance, yields can range from 60% to over 80% depending on these factors .

Transamidation

Transamidation serves as a method to modify the amide functionality in benzofuran derivatives:

-

Reagents : Typically involves N-acyl-Boc-carbamates as intermediates.

-

Solvent : Acetonitrile (MeCN) is commonly used.

This process allows for the conversion of one amide to another, facilitating the introduction of different amine nucleophiles .

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing synthetic routes.

C–H Arylation Mechanism

The proposed mechanism for C–H arylation involves:

-

Coordination of palladium to the benzofuran derivative.

-

Oxidative addition of the aryl halide to form a Pd(II) complex.

-

C–H activation leading to a Pd(IV) intermediate.

-

Reductive elimination to yield the arylated product and regenerate Pd(0).

This mechanism highlights the necessity of the directing group, which in this case is often an aminoquinoline moiety that facilitates the reaction .

Transamidation Mechanism

The transamidation mechanism typically involves:

-

Nucleophilic attack by an amine on an acyl intermediate.

-

Formation of a new amide bond while releasing an amine byproduct.

This reaction can proceed under mild conditions and can be optimized for various amines .

Comparison of Different Arylation Conditions

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Iodoanisole | 5 | 73 |

| 5-Methoxy | 6 | 80 |

| 7-Chloro | 8 | 60 |

Scientific Research Applications

2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Pharmacological Differences

*LogP: Octanol-water partition coefficient (predicted via computational tools).

Key Findings:

Core Heterocycle Influence :

- The thiazole core in the target compound provides a smaller aromatic system compared to NCL195’s pyrimidine. This may reduce steric hindrance, enhancing binding to compact active sites (e.g., bacterial enzymes) .

- NCL195’s pyrimidine core, coupled with bis-hydrazinyl groups, likely facilitates metal chelation—a property absent in the target compound.

NCL195’s 4-methylbenzylidene groups may enhance selectivity for microbial targets via hydrophobic interactions, as suggested by its in vitro activity data (Figure 1, ).

Pharmacokinetic Profiles :

- The target compound’s lower molecular weight (329.35 vs. 434.49 g/mol) and LogP (2.8 vs. 3.5) suggest improved solubility and oral bioavailability compared to NCL194.

Biological Activity

2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Actions : Potentially modulates inflammatory pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thereby modulating cellular functions.

- Receptor Interaction : It can bind to various receptors, influencing signaling pathways critical for cellular responses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural combination of benzofuran and thiazole rings, which imparts distinct biological properties compared to other derivatives. A comparison with similar compounds is summarized in the table below:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Benzofuran-2-carboxamide | Benzofuran derivative | Antimicrobial, anticancer |

| Thiazole-4-carboxamide | Thiazole derivative | Antimicrobial, anti-inflammatory |

| 2-(benzofuran-2-carboxamido)-N-methylthiazole-4-carboxamide | Benzofuran/Thiazole | Anticancer, antimicrobial |

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 16 µg/mL for certain strains .

- Anticancer Activity : In vitro studies indicated that the compound could inhibit the proliferation of cancer cell lines, showcasing a dose-dependent response. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

- Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory properties, revealing a reduction in pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide and its analogs?

- Methodological Answer : The synthesis of benzofuran-thiazole hybrids typically involves cyclization reactions and coupling strategies. For example, thiazole derivatives are synthesized via cyclization of carboxamides with thioureas or isothiocyanates in solvents like acetonitrile or DMF under reflux . Key steps include iodine-mediated cyclization (to form thiadiazoles) and coupling reagents for amide bond formation. NMR spectroscopy (1H, 13C) and X-ray crystallography are critical for structural confirmation .

Q. How can researchers optimize reaction yields for thiazole-containing carboxamides?

- Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol or DMF for cyclization), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation). For instance, ethanol as a solvent achieved 45–70% yields for thiazolidinone derivatives, while DMF facilitated cyclization via sulfur elimination . Parallel reaction screening and HPLC monitoring are recommended for process refinement.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) and carbonyl carbons (~170 ppm).

- X-ray crystallography : Resolves bond lengths and angles, particularly for confirming the thiazole-benzofuran linkage .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole-benzofuran hybrids?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., bacterial strain variability) or substituent effects. For example, 4-chlorophenyl vs. 2,6-difluorophenyl substituents on thiazolidinones alter antimicrobial potency . Systematic SAR studies with standardized assays (e.g., MIC determination per CLSI guidelines) and molecular docking (to compare target binding) are critical .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 interactions, and BBB permeability. The compound’s benzofuran moiety may enhance metabolic stability but reduce solubility.

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., bacterial enoyl-ACP reductase) using software like GROMACS .

Q. How can researchers design analogs to improve selectivity against cancer vs. non-cancer cell lines?

- Methodological Answer : Introduce polar groups (e.g., -OH, -SO3H) to reduce off-target effects. For example, 3-hydroxybenzofuran derivatives showed enhanced selectivity in cytotoxicity assays . High-content screening (HCS) with live-cell imaging can quantify apoptosis vs. necrosis ratios in treated cell lines.

Q. What experimental approaches validate the proposed mechanism of action for this compound’s antitumor activity?

- Methodological Answer :

- Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage).

- Flow Cytometry : Analyze cell cycle arrest (e.g., G1/S phase blockade).

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify inhibited kinases. Thiazole derivatives often target EGFR or VEGFR2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.